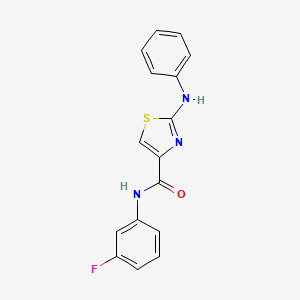
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the late 1990s by scientists at Bayer AG and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have led to the creation of compounds containing the thiazole nucleus, which showed antimicrobial, anti-lipase, and anti-urease activities. Some compounds demonstrated moderate to good antimicrobial activity against test microorganisms, with specific compounds exhibiting anti-urease and antilipase activities (Başoğlu et al., 2013).
Anticancer and Neuroprotective Activities
Studies have identified compounds with a thiazole base as promising derivatives for anticancer activity, particularly against cancers of the nervous system, colon adenocarcinoma, and lung carcinoma. These compounds were shown to inhibit tumor cell proliferation and migration while demonstrating a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Notably, they exhibited neuroprotective activity against neurotoxic agents (Rzeski et al., 2007).
Antimicrobial Agents
A series of thiazole derivatives has been synthesized, showing significant antimicrobial activity, especially against Gram-positive strains. One compound, in particular, demonstrated high growth inhibitory effect against all pathogens tested, including both bacterial and fungal strains, highlighting its potential as a powerful antimicrobial agent (Bikobo et al., 2017).
Kinase Inhibition and Anti-Proliferative Activity
Novel derivatives containing the thiazole nucleus have been synthesized and evaluated for their anticancer activity, particularly in inhibiting kinase activity and cell proliferation. These compounds, including those with fluorine substitutions, have shown varying degrees of anti-proliferative activity against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).
Physiological pH Sensing
A benzothiazole-based compound has been developed for highly sensitive detection of physiological pH changes. Its fluorescence emission properties make it suitable for monitoring pH fluctuations in biological samples, demonstrating the versatility of thiazole derivatives in biochemical sensing applications (Li et al., 2018).
Eigenschaften
IUPAC Name |
2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZHNBDEPTICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

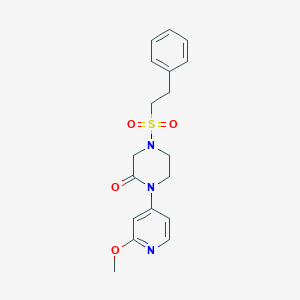
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2563506.png)

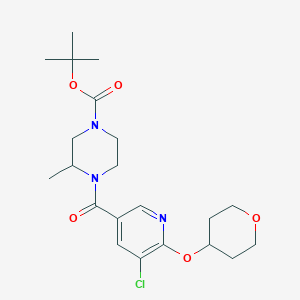
![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)
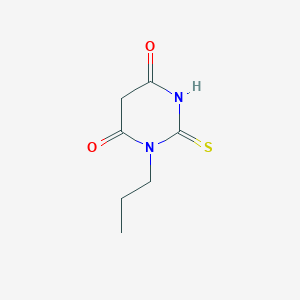
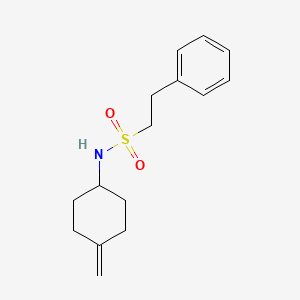

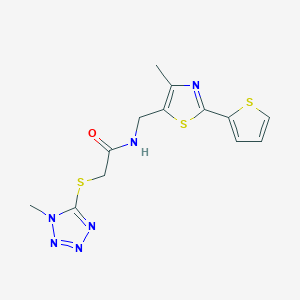
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2563518.png)
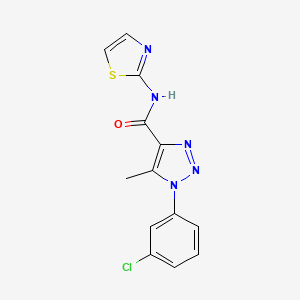
![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)
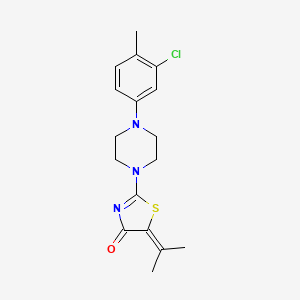
![N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563522.png)